molecular formula C10H22Cl2N2 B1392382 1-(Pyrrolidin-2-ylmethyl)piperidine dihydrochloride CAS No. 1220027-38-2

1-(Pyrrolidin-2-ylmethyl)piperidine dihydrochloride

Cat. No.: B1392382
CAS No.: 1220027-38-2
M. Wt: 241.2 g/mol
InChI Key: UIAHGDBWKRHPAY-UHFFFAOYSA-N
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Description

1-(Pyrrolidin-2-ylmethyl)piperidine dihydrochloride is a chemical compound with the molecular formula C10H22Cl2N2 It is a derivative of piperidine and pyrrolidine, two heterocyclic organic compounds

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(Pyrrolidin-2-ylmethyl)piperidine dihydrochloride typically involves the reaction of piperidine with pyrrolidine derivatives under controlled conditions. One common method involves the alkylation of piperidine with 2-pyrrolidinemethanol in the presence of a strong base such as sodium hydride. The reaction is carried out in an inert atmosphere, usually under nitrogen, to prevent oxidation. The product is then purified and converted to its dihydrochloride salt form by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reactions are carried out in large reactors. The purification process may involve multiple steps, including crystallization, filtration, and drying, to ensure the final product meets the required purity standards.

Chemical Reactions Analysis

Types of Reactions

1-(Pyrrolidin-2-ylmethyl)piperidine dihydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the pyrrolidine or piperidine ring is substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: The major products are typically oxidized derivatives of the original compound.

    Reduction: The major products are reduced forms of the compound, often with the removal of oxygen-containing groups.

    Substitution: The major products are substituted derivatives, where one or more hydrogen atoms are replaced by other functional groups.

Scientific Research Applications

1-(Pyrrolidin-2-ylmethyl)piperidine dihydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential effects on biological systems, including its interaction with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of neurological disorders.

    Industry: It is used in the development of new materials and as a precursor in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of 1-(Pyrrolidin-2-ylmethyl)piperidine dihydrochloride involves its interaction with specific molecular targets in biological systems. The compound can bind to receptors or enzymes, altering their activity and leading to various physiological effects. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

1-(Pyrrolidin-2-ylmethyl)piperidine dihydrochloride can be compared with other similar compounds, such as:

  • 1-(3-Pyrrolidinyl)piperidine dihydrochloride
  • 4-(4-(Pyrrolidin-1-ylmethyl)phenyl)piperidine hydrochloride
  • 2-(2-(1-Methyl-1H-imidazol-2-yl)ethyl)piperidine hydrochloride

These compounds share structural similarities but differ in their chemical properties and potential applications. The uniqueness of this compound lies in its specific combination of piperidine and pyrrolidine rings, which confer distinct reactivity and biological activity.

Properties

IUPAC Name

1-(pyrrolidin-2-ylmethyl)piperidine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H20N2.2ClH/c1-2-7-12(8-3-1)9-10-5-4-6-11-10;;/h10-11H,1-9H2;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UIAHGDBWKRHPAY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)CC2CCCN2.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H22Cl2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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